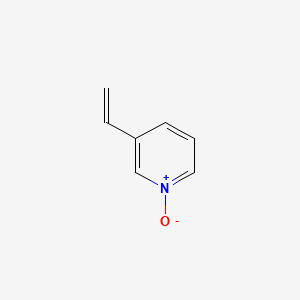
3-Ethenyl-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-1-oxidopyridin-1-ium is a chemical compound belonging to the class of pyridinium derivatives It is characterized by the presence of a pyridinium ring with an ethenyl group and an oxidized nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-oxidopyridin-1-ium can be achieved through several methods. One common approach involves the oxidation of 3-ethenylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to a solution of 3-ethenylpyridine in an appropriate solvent, such as acetic acid or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-1-oxidopyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 3-Ethenyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethenyl-1-oxidopyridin-1-ium: Similar in structure but with the ethenyl group at a different position.
3-Ethynyl-1-oxidopyridin-1-ium: Contains an ethynyl group instead of an ethenyl group.
Pyridine, ethenyl-,1-oxide, homopolymer: A polymeric form of the compound
Uniqueness
3-Ethenyl-1-oxidopyridin-1-ium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
121055-24-1 |
|---|---|
Molekularformel |
C7H7NO |
Molekulargewicht |
121.139 |
IUPAC-Name |
3-ethenyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7NO/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 |
InChI-Schlüssel |
NEROPKTXRSVTPN-UHFFFAOYSA-N |
SMILES |
C=CC1=C[N+](=CC=C1)[O-] |
Synonyme |
Pyridine, 3-ethenyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















